molecular formula C15H18N4O3S B11004366 ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate

ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B11004366
M. Wt: 334.4 g/mol
InChI Key: VCJGQSFPEPLYPO-UHFFFAOYSA-N
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Description

Ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound featuring an indazole and thiazole moiety. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate is unique due to its combined indazole and thiazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H18N4O3S

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl 2-[2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonylamino)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C15H18N4O3S/c1-2-22-12(20)7-9-8-23-15(16-9)17-14(21)13-10-5-3-4-6-11(10)18-19-13/h8H,2-7H2,1H3,(H,18,19)(H,16,17,21)

InChI Key

VCJGQSFPEPLYPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NNC3=C2CCCC3

Origin of Product

United States

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